
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide is a compound that can be categorized within the broader class of nicotinamide derivatives. These derivatives are known for their biological activity and are widely studied for their potential therapeutic applications. Nicotinamide itself is a form of vitamin B3 and plays a crucial role in the metabolism of cells and the maintenance of healthy tissues .
Synthesis Analysis
The synthesis of nicotinamide derivatives often involves the formation of amide bonds and the introduction of various functional groups to the nicotinic acid or nicotinamide core structure. While the provided papers do not directly describe the synthesis of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide, they do provide insights into related synthetic methods. For example, the synthesis of nicotinamide derivatives can involve reactions with arylidinecyanothioacetamide in the presence of ethanol and piperidine, as described in the synthesis of pyridine derivatives containing a naphthyl moiety .
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is characterized by the presence of a pyridine ring, which is a common structural motif in these compounds. The interactions between the pyridine ring and other functional groups, such as carboxylic acids, are crucial for the formation of cocrystals and the establishment of molecular assemblies . The specific molecular structure of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide would likely exhibit similar interactions due to the presence of the pyridine and pyrazine rings.
Chemical Reactions Analysis
Nicotinamide derivatives can undergo various chemical reactions, including methylation and oxidation. These reactions can lead to the formation of metabolites such as N-methyl-nicotinamide and its oxidized derivatives . The chemical behavior of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide would be influenced by the functional groups attached to the nicotinamide core, which can affect its reactivity and the types of chemical reactions it can participate in.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. For instance, the solubility, melting point, and stability of these compounds can vary based on the presence and position of substituents on the pyridine ring. The biological activity of nicotinamide derivatives, such as their role in preventing pellagra, is also a significant aspect of their chemical properties . The specific physical and chemical properties of N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide would need to be determined experimentally, but they would be expected to be consistent with those of similar nicotinamide derivatives.
Scientific Research Applications
Inhibitors of Nicotinamide N-Methyltransferase (NNMT)
Nicotinamide N-methyltransferase (NNMT) catalyzes the N-methylation of pyridine-containing compounds, playing a crucial role in the metabolism of nicotinamide and other pyridines. NNMT's overexpression is linked to various human diseases, making the development of inhibitors a significant area of research. The discovery of bisubstrate inhibitors like MS2734 has been pivotal. These inhibitors, characterized through biochemical, biophysical, kinetic, and structural studies, occupy both substrate and cofactor binding sites, offering insights for developing more potent and selective NNMT inhibitors (Babault et al., 2018).
Role in Disease Biomarkers and Potential Therapeutic Targets
NNMT's implication in diseases like cancer, metabolic, and neurodegenerative diseases positions it as a potential biomarker and therapeutic target. The enzyme's activity, by affecting the methylation potential and NAD+ levels, impacts energy metabolism and epigenetic states. High NNMT expression has been identified as a poor prognostic biomarker in solid tumors, suggesting its role in tumor progression and the potential for targeted therapy (Li et al., 2018).
Biochemical Characterization and Structural Insights
The structural elucidation of NNMT, especially in complex with inhibitors and substrates, provides vital insights into substrate recognition and enzyme catalysis. Understanding these interactions at the molecular level aids in the design of inhibitors and activity-based probes, advancing the exploration of NNMT's roles in health and disease (Peng et al., 2011; Loring & Thompson, 2018).
Metabolic Pathways and Enzyme Assays
NNMT's role extends beyond disease implications to include its participation in xenobiotic and drug metabolism. The development of efficient assays for NNMT activity facilitates the study of its substrate scope and the identification of inhibitors. These assays, leveraging modern analytical techniques, enable the kinetic analyses of NNMT-mediated methylation, providing a foundation for inhibitor development and understanding the enzyme's diverse substrate recognition (van Haren et al., 2016).
Future Directions
properties
IUPAC Name |
N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N5O/c18-17(19,20)14-4-3-12(9-24-14)16(26)25-10-13-15(23-7-6-22-13)11-2-1-5-21-8-11/h1-9H,10H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYJXUSYZMIPOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide](/img/structure/B2499833.png)
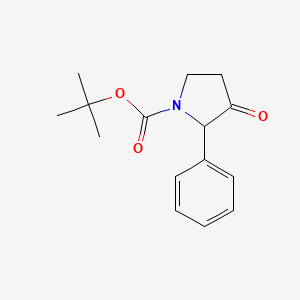
![4-tert-butyl-N-[2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2499835.png)

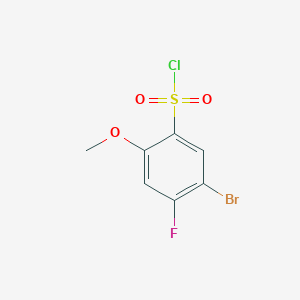

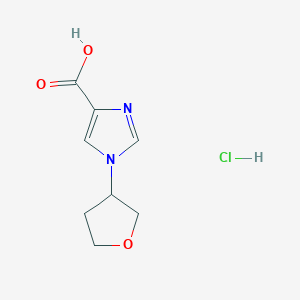
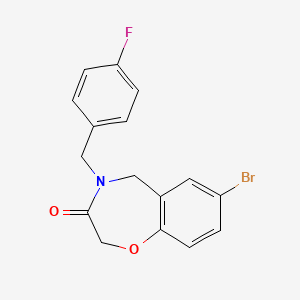
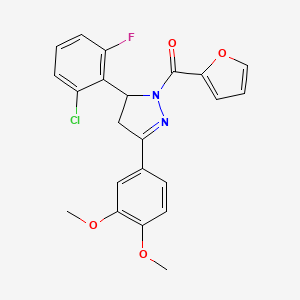
![1-(4-Fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2499849.png)
![5-[(4-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2499850.png)
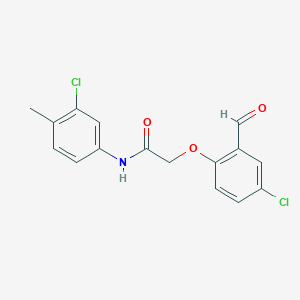
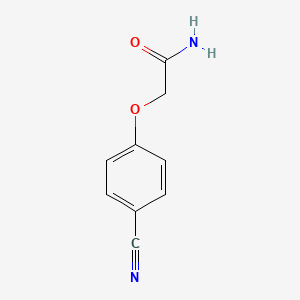
![[Benzotriazol-1-yl(phenyl)methyl]-trimethylsilane](/img/structure/B2499855.png)